5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
A structurally similar compound, a benzothiazole derivative, has been found to inhibit monoamine oxidase b (mao-b), a key enzyme involved in the metabolism of dopamine in the brain . This suggests that the compound could potentially target similar enzymes or pathways.
Mode of Action
The structurally similar benzothiazole derivative mentioned earlier was found to inhibit mao-b in a competitive and reversible manner . This suggests that the compound could potentially interact with its target in a similar way, binding to the active site of the enzyme and preventing its normal function.
Biochemical Pathways
Inhibition of mao-b, as seen with the structurally similar compound, would affect the metabolic pathway of dopamine, potentially leading to increased levels of this neurotransmitter in the brain . This could have downstream effects on mood regulation and other neurological functions.
Pharmacokinetics
The structurally similar benzothiazole derivative was found to have appropriate blood-brain barrier (bbb) permeability , suggesting that the compound could potentially have similar properties, allowing it to reach its target in the brain.
Result of Action
The inhibition of mao-b by the structurally similar compound resulted in neuroprotective effects and anti-neuroinflammatory ability . This suggests that the compound could potentially have similar effects, contributing to the protection of neurons from damage and reducing inflammation in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(benzyloxy)benzohydrazide with phenyl isothiocyanate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the phenyl groups.
Substitution: The benzyloxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole compounds with different functional groups.
Scientific Research Applications
5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: Known for its MAO-B inhibitory activity and potential in treating Parkinson’s disease.
4-(benzyloxy)phenylacetic acid: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring is particularly notable for its stability and ability to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
4-phenyl-3-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c26-21-23-22-20(24(21)18-9-5-2-6-10-18)17-11-13-19(14-12-17)25-15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGRFXCVIXBGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.